molecular formula C13H28N2 B6332308 1-(2-Ethylhexyl)-2-methylpiperazine CAS No. 1240580-98-6

1-(2-Ethylhexyl)-2-methylpiperazine

Cat. No.: B6332308
CAS No.: 1240580-98-6
M. Wt: 212.37 g/mol
InChI Key: CTEYDSHQPCHLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylhexyl)-2-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a 2-ethylhexyl group and a methyl group attached to the piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylhexyl)-2-methylpiperazine can be synthesized through various methods. One common approach involves the alkylation of 2-methylpiperazine with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylhexyl)-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Ethylhexyl)-2-methylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Ethylhexyl)-2-methylpiperazine is unique due to the presence of both the 2-ethylhexyl and methyl groups on the piperazine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in drug development and other scientific research areas .

Properties

IUPAC Name

1-(2-ethylhexyl)-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-4-6-7-13(5-2)11-15-9-8-14-10-12(15)3/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYDSHQPCHLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.